[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The anions, generated from similar compounds with sodium hydride (NaH), underwent aromatization to give the 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one such compound was reported as a yellow solid with a melting point of 326–328 °C .Scientific Research Applications
Antagonist Activity in Neurotransmission
- A study by Watanabe et al. (1992) discussed the synthesis and testing of derivatives similar to the specified compound for antagonist activity in neurotransmission, particularly for 5-HT2 (serotonin) and alpha 1 receptors. Among the synthesized compounds, significant 5-HT2 antagonist activity was observed, indicating potential applications in neuropsychiatric and neurological disorders where serotonin pathways are implicated (Watanabe et al., 1992).
Synthesis for Heterocyclic Chemistry
- Abdelhamid et al. (2012) highlighted the synthesis of various pyrazolo and pyrimidine derivatives, demonstrating the compound's versatility in the creation of complex heterocyclic structures. This has implications for the development of novel compounds with diverse biological activities (Abdelhamid et al., 2012).
Antimicrobial Properties
- Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of triazole derivatives. They found that some synthesized compounds displayed significant inhibitory effects against various microbial species, suggesting the potential of these compounds in antimicrobial drug development (Bektaş et al., 2007).
Potential Antihypertensive Agents
- Bayomi et al. (1999) synthesized a series of triazolopyrimidines with morpholine and piperidine moieties, showing promising antihypertensive activity in vitro and in vivo. This indicates the potential therapeutic applications of these compounds in managing hypertension (Bayomi et al., 1999).
Novel Transformations in Organic Synthesis
- Pokhodylo et al. (2010) explored the novel transformations of amino and carbonyl/nitrile groups in thienopyrimidine synthesis, demonstrating the compound's utility in organic chemistry for synthesizing complex molecules (Pokhodylo et al., 2010).
Antibacterial Activity
- Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine and tested their antibacterial activity against human pathogenic bacteria. Some compounds showed significant inhibition, indicating potential use in antibacterial therapy (Nagaraj et al., 2018).
Synthesis of Tetrazolopyrimidines
- Gein et al. (2020) demonstrated the synthesis of tetrazolopyrimidines under solvent-free conditions, highlighting the compound's role in green chemistry and sustainable practices in chemical synthesis (Gein et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been found to inhibit cdks, which could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular pathways, including those involved in cell cycle progression and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer effects .
Future Directions
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Future research could focus on the design and synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .
Properties
IUPAC Name |
(4-phenylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c35-27(22-13-11-21(12-14-22)20-7-3-1-4-8-20)33-17-15-32(16-18-33)25-24-26(29-19-28-25)34(31-30-24)23-9-5-2-6-10-23/h1-14,19H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDYCEQEWICGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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